Behavioral Pharmacology: Attenuated Abuse Potential in Locomotor and Conditioned Place Preference Assays vs. α-PBP and α-PVP
In a direct head‑to‑head study, 4′-MePPP produced locomotor stimulation in mice only at the highest tested dose (30 mg/kg), whereas α‑PBP and α‑PVP elicited long‑lasting hyperactivity across a broad dose range. In drug discrimination tests, 4′-MePPP fully substituted for methamphetamine but not cocaine; α‑PBP and α‑PVP substituted for both [1]. Crucially, 4′-MePPP failed to produce conditioned place preference (CPP) at any dose, while α‑PBP and α‑PVP each generated significant CPP in an inverted U‑shaped dose‑effect curve [1]. These three divergent outcomes indicate a substantially lower reinforcing efficacy and abuse liability for 4′-MePPP.
| Evidence Dimension | Locomotor stimulation, drug discrimination, and conditioned place preference (CPP) |
|---|---|
| Target Compound Data | Locomotor stimulation only at 30 mg/kg; full substitution for methamphetamine but not cocaine; no CPP at any dose tested |
| Comparator Or Baseline | α‑PBP and α‑PVP: locomotor stimulation across multiple doses; full substitution for both cocaine and methamphetamine; significant CPP (inverted U‑shaped dose‑effect curve) |
| Quantified Difference | 4′-MePPP lacked CPP entirely and showed a narrower, higher‑dose locomotor activation window |
| Conditions | Swiss‑Webster mice (locomotor activity, 8‑h monitoring, i.p. dosing); Sprague‑Dawley rats trained to discriminate cocaine or methamphetamine; C57BL/6J mice in CPP paradigm; J Pharmacol Exp Ther 2015;354:103‑110 |
Why This Matters
For laboratories developing abuse‑deterrence models or forensic reference standards, 4′-MePPP provides a pyrrolidinophenone with markedly lower reinforcing properties, enabling comparative studies of structural determinants of addiction risk.
- [1] Gatch, M.B., Forster, M.J. & Dolan, S.B. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 103–110. DOI: 10.1124/jpet.115.223586 View Source
